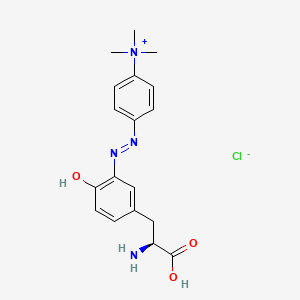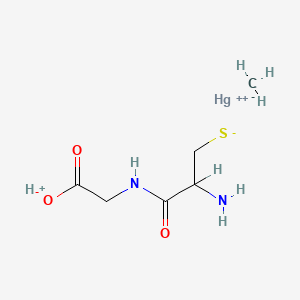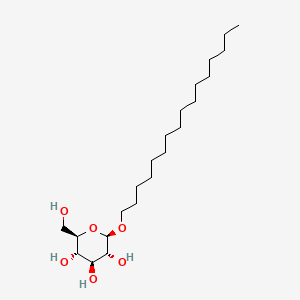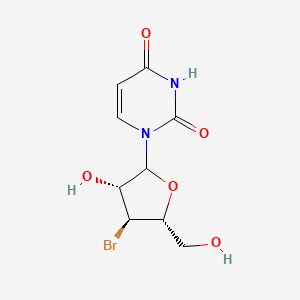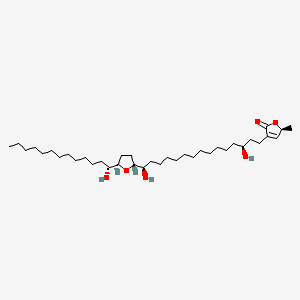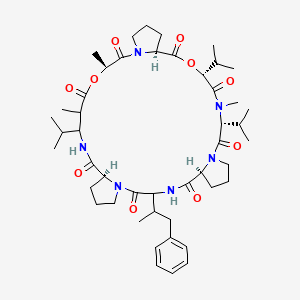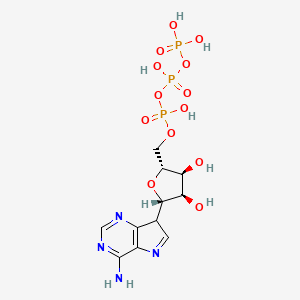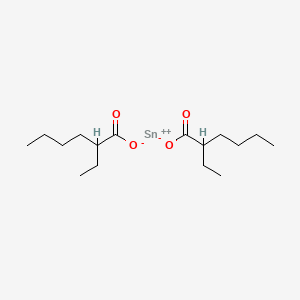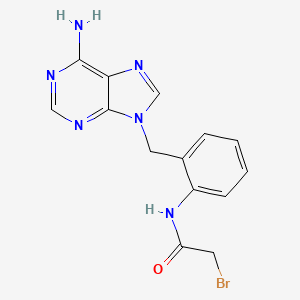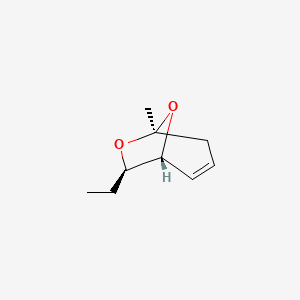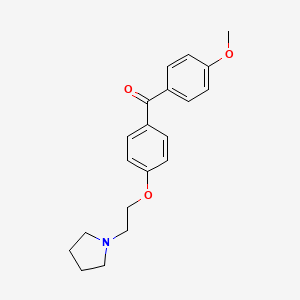
alpha-Acetoxynpip
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is known for its carcinogenic properties, particularly in the esophagus of rats . This compound is a derivative of N-nitrosopiperidine, which is formed through the metabolic activation of nitrosamines.
Preparation Methods
Alpha-Acetoxynpip can be synthesized through the alpha-hydroxylation of N-nitrosopiperidine. This process involves the use of cytochrome P450 enzymes to hydroxylate the carbon atoms adjacent to the nitroso group, forming the alpha-hydroxy ester . The reaction is typically carried out at 37 degrees Celsius and pH 7.0
Chemical Reactions Analysis
Alpha-Acetoxynpip undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, such as 4-oxo-2-pentenal and 4-hydroxypentanal.
Reduction: Reduction reactions can convert this compound into less reactive forms.
Common reagents used in these reactions include deoxyguanosine and various oxidizing agents. The major products formed from these reactions are often DNA adducts, which are significant in the study of carcinogenesis.
Scientific Research Applications
Alpha-Acetoxynpip is primarily used in scientific research to study its carcinogenic properties and the formation of DNA adducts. It is used to investigate the metabolic activation of nitrosamines and their interaction with DNA, which is crucial in understanding the mechanisms of carcinogenesis . Additionally, this compound is used in studies related to chemical carcinogenesis, toxicology, and the development of cancer prevention strategies.
Mechanism of Action
The mechanism of action of alpha-Acetoxynpip involves its metabolic activation to form reactive intermediates that bind to DNA. The compound undergoes alpha-hydroxylation to form the alpha-hydroxy ester, which then reacts with DNA to form adducts . These DNA adducts can cause mutations and lead to the development of cancer. The molecular targets of this compound include deoxyguanosine, which forms specific adducts that are studied for their role in carcinogenesis .
Comparison with Similar Compounds
Alpha-Acetoxynpip is similar to other nitrosamines, such as N-nitrosopyrrolidine (NPYR) and N-nitrosodimethylamine (NDMA). it is unique in its specific carcinogenic properties and the types of DNA adducts it forms. For example, N-nitrosopyrrolidine is primarily a liver carcinogen, while this compound is an esophageal carcinogen . The differences in their metabolic activation and the resulting DNA adducts highlight the uniqueness of this compound in carcinogenesis research.
Similar compounds include:
- N-nitrosopyrrolidine (NPYR)
- N-nitrosodimethylamine (NDMA)
- N-nitrosomorpholine (NMOR)
These compounds share structural similarities but differ in their carcinogenic properties and the specific DNA adducts they form.
Properties
IUPAC Name |
(1-nitrosopiperidin-2-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c1-6(10)12-7-4-2-3-5-9(7)8-11/h7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQASKUNCWVFSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCCCN1N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80967708 |
Source


|
| Record name | 1-Nitrosopiperidin-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53198-44-0 |
Source


|
| Record name | alpha-Acetoxy-N-nitrosopiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053198440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nitrosopiperidin-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
